molecular formula C9H10BrNO B12118390 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol

Katalognummer: B12118390
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: CSNWPRUFXLICMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol is an organic compound with the molecular formula C9H10BrNO. It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and a hydroxyl group at the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol typically involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation equipment and efficient catalysts can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields .

Eigenschaften

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

6-bromo-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,11-12H,3-4H2

InChI-Schlüssel

CSNWPRUFXLICMM-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(C1O)C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.